Neo-alloocimene
Description
Traditional Chemical Synthesis Approaches
Traditional chemical synthesis has been the primary method for producing alloocimene isomers, including neo-alloocimene. mdpi.com These approaches typically rely on the thermal or photochemical rearrangement of more abundant natural terpenes, such as α-pinene.
The most established pathway to alloocimene isomers is the pyrolysis of α-pinene, a major constituent of turpentine. hebmu.edu.cngoogle.com This process involves heating α-pinene in the vapor or liquid phase to high temperatures, inducing isomerization.
Pyrolysis of α-Pinene: When α-pinene is heated, it undergoes a ring-opening reaction to form ocimene as an intermediate. enscm.frscirp.org At sustained high temperatures, ocimene further isomerizes to the more stable, conjugated triene system of alloocimene. enscm.fr The vapor-phase pyrolysis of α-pinene is known to yield two isomeric forms of allo-ocimene. ufl.edu The reaction typically produces a mixture of compounds, including various ocimene and alloocimene isomers, as well as dipentene. scirp.orggoogle.com
Photochemical Isomerization: Another approach involves the photochemical isomerization of α-pinene. chemicalbook.com Ultraviolet (UV) irradiation of α-pinene in the presence of a photosensitizing medium can yield cis- and trans-ocimene. google.com The cis-ocimene can subsequently be converted to alloocimene under high-temperature conditions. google.com Furthermore, the photochemistry of alloocimene itself has been studied, revealing that it can undergo reversible ring-closure to form α-pyronene or isomerize into other forms, including two previously unknown 4-cis-alloocimenes, one of which is this compound. dss.go.th The thermal isomerization between cis-β-ocimene and alloocimene proceeds through a concerted, one-step rearrangement via a six-membered cyclic transition state. nih.gov
These pathways are effective but generally result in a mixture of isomers that require further purification, such as fractional distillation, to isolate pure this compound. chemicalbook.comguidechem.com
Catalytic methods have been explored to influence the outcome of these isomerization reactions. While specific catalytic syntheses for this compound are not widely documented, related processes provide insight. For instance, the pyrolysis of linalyl acetate (B1210297) over acid-washed Chromosorb has been used to produce a mixture containing cis- and trans-ocimene, which are precursors to alloocimene isomers. google.com The polymerization of ocimene and alloocimene can be achieved using metal halide catalysts, though this applies to polymer synthesis rather than the monomer itself. researchgate.net The primary role of catalysis in this context is often to facilitate the initial isomerization from precursors like α-pinene or linalool (B1675412) derivatives at lower temperatures or with greater selectivity than purely thermal methods.
Biosynthesis and Biotechnological Production
As an alternative to chemical synthesis, which can be resource-intensive and environmentally taxing, biotechnological production of this compound has emerged as a sustainable and highly specific method. mdpi.com This approach leverages engineered microorganisms to convert simple sugars into the target compound.
A pivotal breakthrough in the biosynthesis of this compound was the identification of a dedicated enzyme capable of its direct synthesis. mdpi.com Previously, it was hypothesized that this compound was formed through the dehydration of geraniol, but this lacked direct evidence. mdpi.com
Recent research led to the discovery of a novel monoterpene synthase, AgTPS40 , which was mined from the transcriptome of celery (Apium graveolens) leaf tissues. mdpi.comdntb.gov.ua Through sequence and phylogenetic analysis, AgTPS40 was characterized and its function was confirmed via heterologous expression. This was the first report of a this compound synthase, filling a significant gap in the understanding of its natural biosynthesis. mdpi.com The enzyme catalyzes the direct conversion of the precursor geranyl diphosphate (B83284) (GPP) into this compound as its primary product. mdpi.com The characterization also revealed that AgTPS40 produces small quantities of by-products, including (Z)-β-ocimene and (E)-β-ocimene. mdpi.com
To create a microbial factory for this compound production, the identified AgTPS40 gene was introduced into a heterologous host, specifically the bacterium Escherichia coli (strain BS1101). mdpi.com This strategy allows for the controlled, high-level expression of the synthase enzyme, enabling the conversion of metabolic precursors into the desired monoterpene.
For the AgTPS40 synthase to function efficiently, a sufficient supply of its substrate, GPP, is required. E. coli produces terpenoid precursors through the methylerythritol 4-phosphate (MEP) pathway, but to enhance the precursor pool, a heterologous mevalonate (B85504) (MVA) pathway was co-expressed in the engineered strain. mdpi.com The AgTPS40 gene was integrated into a plasmid that also encoded the MVA pathway, which converts acetyl-CoA into the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com
Significant research has focused on optimizing the fermentation process to maximize the yield of this compound. By fine-tuning culture conditions, a remarkable titer was achieved. The optimization of glucose concentration as the carbon source and the concentration of the inducer IPTG (isopropyl β-D-1-thiogalactopyranoside) were critical factors. This systematic optimization led to a final production titer of 933.35 mg/L in a 1 L shake flask, which stands as the highest reported microbial production yield for this compound to date. mdpi.com
| Host Strain | Key Genetic Elements | Optimized Condition | Resulting Titer (mg/L) | Reference |
|---|---|---|---|---|
| E. coli BS1101 | AgTPS40 (this compound synthase), Heterologous MVA Pathway | 2% Glucose Concentration | 933.35 | mdpi.com |
| E. coli BS1101 | AgTPS40 (this compound synthase), Heterologous MVA Pathway | 50 μM IPTG Concentration | 933.35 | mdpi.com |
Structure
3D Structure
Properties
CAS No. |
7216-56-0 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(4E,6Z)-2,6-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3/b8-6+,10-5- |
InChI Key |
GQVMHMFBVWSSPF-DAIHKBMKSA-N |
SMILES |
CC=C(C)C=CC=C(C)C |
Isomeric SMILES |
C/C=C(/C)\C=C\C=C(C)C |
Canonical SMILES |
CC=C(C)C=CC=C(C)C |
Other CAS No. |
7216-56-0 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies for Neo Alloocimene
Biosynthesis and Biotechnological Production
Genetic Engineering of Heterologous Microbial Hosts (e.g., Escherichia coli)
Enhancement of Gene Expression and Enzyme Activity
A pivotal breakthrough in the microbial synthesis of neo-alloocimene was the identification and characterization of a specific neo-allo-ocimene synthase. Researchers successfully mined the transcriptome of celery (Apium graveolens) leaf tissues to discover a novel monoterpene synthase, designated AgTPS40. dntb.gov.uamdpi.com Through sequence and phylogenetic analysis, AgTPS40 was confirmed to catalyze the formation of neo-allo-ocimene from the precursor geranyl diphosphate (B83284) (GPP). dntb.gov.uamdpi.com This was the first report of a dedicated neo-allo-ocimene synthase. mdpi.com
To achieve production, the AgTPS40 gene was expressed in a microbial host, specifically Escherichia coli. mdpi.com The synthesis of monoterpenes relies on a sufficient supply of the GPP precursor. Engineering a heterologous mevalonate (B85504) (MVA) pathway in E. coli is a key strategy for increasing the intracellular pool of GPP, thereby boosting the production of the target terpene. mdpi.comresearchgate.net The AgTPS40 synthase was integrated with a vector that encoded this heterologous MVA pathway, creating a complete biosynthetic route from a simple carbon source to neo-allo-ocimene. mdpi.com
The success of this approach highlights the critical role of both discovering a highly specific synthase and ensuring a robust supply of the necessary precursor through the expression of an upstream metabolic pathway. While strategies like the fusion of Geranyl Pyrophosphate Synthase (GPPS) to the target terpene synthase have been shown to improve yields for other monoterpenes like (E)-β-ocimene and pinene, the expression of AgTPS40 within an optimized MVA pathway proved highly effective for neo-allo-ocimene. mdpi.comacs.org
Table 1: Genetic Components for Engineered this compound Production
| Component | Description | Source Organism | Host Organism | Reference |
|---|---|---|---|---|
| Enzyme | AgTPS40 (this compound Synthase) | Apium graveolens (Celery) | Escherichia coli | dntb.gov.ua, mdpi.com |
| Pathway | Heterologous Mevalonate (MVA) Pathway | Various | Escherichia coli | mdpi.com, researchgate.net |
| Precursor | Geranyl diphosphate (GPP) | Endogenously produced via MVA pathway | Escherichia coli | mdpi.com, researchgate.net |
| Primary Product | This compound | - | Escherichia coli | mdpi.com |
Fermentation Process Optimization for Increased Titers
Optimizing the fermentation process is crucial for maximizing the yield of a microbially produced compound. For neo-allo-ocimene, a systematic optimization of culture conditions was performed, leading to the highest reported titer to date. mdpi.comsciprofiles.com The primary factor investigated was the concentration of the carbon source, glucose, which is fundamental for cell growth and as a source of metabolic precursors for the MVA pathway. mdpi.com
In a 1-liter shake flask fermentation system, various glucose concentrations were tested. The results demonstrated a clear correlation between glucose concentration and neo-allo-ocimene production. A concentration of 2% glucose was found to be optimal, yielding a production titer of 933.35 mg/L after 72 hours of fermentation. mdpi.com At this concentration, the optical density of the culture (OD₆₀₀) reached 7.95, indicating substantial cell growth. mdpi.com This yield represents a significant achievement in the microbial synthesis of this specific monoterpene. dntb.gov.uamdpi.com
This optimization highlights a common principle in fermentation where an intermediate substrate concentration is often optimal; lower levels may be limiting, while higher levels can lead to metabolic burden or the formation of inhibitory byproducts.
Table 2: Effect of Glucose Concentration on this compound Production
| Glucose Concentration (%) | This compound Titer (mg/L) | Final OD₆₀₀ | Fermentation Time (h) | Reference |
|---|---|---|---|---|
| 1 | < 933.35 | - | 72 | mdpi.com |
| 2 | 933.35 | 7.95 | 72 | mdpi.com |
| 3 | < 933.35 | - | 72 | mdpi.com |
| 4 | < 933.35 | - | 72 | mdpi.com |
| 5 | < 933.35 | - | 72 | mdpi.com |
| 6 | < 933.35 | - | 72 | mdpi.com |
Enzymatic Reaction Kinetics and Directed Evolution of Terpene Synthases
The efficiency of a biosynthetic pathway is heavily dependent on the catalytic properties of its enzymes. Key parameters in enzymatic reaction kinetics, such as the enzyme turnover number (kcat) and the Michaelis constant (Km), are crucial for evaluating the catalytic efficiency of an enzyme like a terpene synthase. dntb.gov.ua These parameters are central to identifying metabolic bottlenecks and guiding protein engineering efforts. dntb.gov.ua While specific kinetic values for AgTPS40 are not yet published, the characterization of such parameters is a standard and vital step in enzyme analysis.
Directed evolution has emerged as a powerful tool for engineering and optimizing enzymes, including terpene synthases. nih.gov This protein engineering strategy mimics natural evolution in the laboratory to enhance desired enzyme properties such as activity, stability, or selectivity. caltech.edusemanticscholar.org The process involves generating a large library of enzyme variants through methods like error-prone PCR or site-specific saturation mutagenesis and then using a high-throughput screening method to identify mutants with improved performance. nih.govcaltech.edu
For instance, directed evolution has been successfully used to increase the thermostability of the sesquiterpene synthase BcBOT2 without compromising its catalytic activity. nih.gov It has also been employed to enhance the activity and selectivity of terpene synthases toward non-natural substrates. caltech.edusemanticscholar.org Although directed evolution has not yet been specifically reported for the neo-allo-ocimene synthase AgTPS40, it represents a promising future strategy to further improve the production titer and efficiency of this valuable compound. By applying these techniques, it may be possible to create synthase variants with higher catalytic turnover or improved stability under industrial fermentation conditions.
Table 3: Principles of Directed Evolution for Terpene Synthase Improvement
| Concept | Methodology | Objective | Example Application | Reference |
|---|---|---|---|---|
| Library Creation | Error-Prone PCR, Site-Specific Saturation Mutagenesis | Introduce random or targeted mutations into the synthase gene. | Creating a library of ~2800 BcBOT2 mutants. | caltech.edu, nih.gov |
| Screening | High-Throughput Assays (e.g., colorimetric) | Rapidly identify mutant enzymes with desired functional enhancements. | Screening for thermostable mutants that retain activity after heat treatment. | nih.gov |
| Improvement | Iterative rounds of mutation and selection | Enhance properties like thermostability, product specificity, or activity on non-natural substrates. | Increasing the thermostability of BcBOT2. | nih.gov, semanticscholar.org |
Chemical Reactivity and Transformation Studies of Neo Alloocimene
Isomerization Processes
Thermal Isomerization Mechanisms
The thermal isomerization of ocimene isomers, including the formation of neo-alloocimene, has been a subject of study. The presence of this compound isomers can result from the thermal conversion of beta-ocimene, particularly during processes like thermal desorption from SPME fibers in analytical procedures. oup.comunipd.it This suggests that heat can induce a researchgate.netpageplace.de hydrogen shift in related ocimene structures, leading to the formation of this compound. One study on the thermal isomerization of allo-ocimene also provides insights into the complex rearrangements that these triene systems can undergo at elevated temperatures. acs.org
Photoinduced Isomerization Pathways
The photochemistry of acyclic trienes like alloocimene, a close isomer of this compound, has been extensively investigated. These studies reveal that photoisomerization can lead to various products. For instance, the irradiation of alloocimene can result in a reversible ring-closure to form α-pyronene. dss.go.th Additionally, photochemical 1,5-hydrogen shifts have been observed, leading to the formation of other isomers. dss.go.th While direct studies on the photoinduced isomerization of this compound are not detailed in the provided results, the behavior of its isomers suggests that it would likely undergo similar complex photochemical transformations.
Cycloaddition Reactions
This compound participates in cycloaddition reactions, a characteristic reactivity of conjugated dienes. It can undergo [4+2] cycloaddition (Diels-Alder) reactions with various dienophiles. For example, it reacts with diazaquinones like phthalazine- and benzo(g)phthalazine-1,4-dione to yield diazapolycyclic adducts. capes.gov.br In some cases, excess this compound can isomerize to other forms during these reactions. thieme-connect.de Furthermore, monoterpene derivatives with a cyclopropane (B1198618) moiety have been synthesized through reactions of 3-methyl-3-cyanocyclopropene with this compound via Diels-Alder reactions and other related cycloaddition pathways. researchgate.net
Oxidation and Reduction Pathways
The conjugated triene structure of this compound makes it susceptible to oxidation and reduction. While specific studies detailing the comprehensive oxidation and reduction pathways of pure this compound are not extensively covered in the provided search results, its presence in various plant essential oils suggests its involvement in biosynthetic and metabolic pathways that likely include oxidation and reduction steps. frontiersin.orgnih.govhst-j.org For instance, the degradation of grape monoterpenoids, including neo-allo-ocimene, involves processes like oxidation and reduction. oup.com Additionally, the radical scavenging abilities observed in essential oils containing this compound hint at its potential to be oxidized. nih.gov
Triplet State Dynamics and Energy Transfer
The triplet state of this compound has been a subject of spectroscopic and dynamic studies. Time-resolved resonance Raman spectroscopy has been employed to study the lowest excited triplet state of this compound. researchgate.net The T1 → Tn absorption spectra for this compound have also been obtained. uva.nl
Studies on reversible triplet energy transfer between this compound and anthracene (B1667546) have been conducted, providing insights into the efficiency and mechanisms of this process. acs.orgacs.orgacs.org These investigations are crucial for understanding the photophysical properties of this compound and its potential applications in photochemistry and photobiology. The dynamics of its triplet state are influenced by its molecular structure and interactions with other molecules.
Radical Reactions and Mechanistic Studies
This compound can be involved in radical reactions. For example, the synthesis of a terpene-based sustainable polymer, poly-alloocimene, involved a reaction mechanism where radicals formed from the decomposition of an initiator react with the polyisoprene structure. researchgate.net Although this study focuses on alloocimene, the similar conjugated triene system in this compound suggests it could undergo similar radical-initiated polymerization or other radical-mediated transformations. Photoinduced skeletal rearrangements, which can proceed through radical intermediates, have been explored for the synthesis of terpenoids, and such pathways could potentially involve this compound. researchgate.net
Applications in Materials Science and Polymer Chemistry
Neo-alloocimene as a Bio-based Monomer
Derived from plant essential oils, this compound is part of the terpene family, a large and diverse class of organic compounds produced by a variety of plants. mdpi.comscispace.com Its potential as a monomer stems from its unsaturated nature, which allows it to undergo addition polymerization to form long-chain macromolecules. google.com The use of such bio-based monomers is a crucial step towards developing more environmentally friendly plastics and elastomers. mdpi.com Researchers are actively exploring methods to efficiently extract and purify this compound from natural sources, as well as biosynthetic routes to increase its availability for industrial applications. A recently identified neo-allo-ocimene synthase from celery marks a significant advancement in its sustainable production. mdpi.com
Polymerization Methods
Several polymerization techniques have been investigated to convert this compound into valuable polymeric materials. The choice of method significantly influences the resulting polymer's molecular weight, microstructure, and, consequently, its physical and chemical properties.
Redox Emulsion Polymerization
Redox emulsion polymerization has emerged as a successful method for polymerizing terpenes like alloocimene, a close isomer of this compound. researchgate.netacs.org This technique, often carried out at or near ambient temperatures, utilizes a redox pair of initiators to generate free radicals and initiate polymerization in an aqueous emulsion system. researchgate.net1stsourceresearch.com For instance, a system comprising tert-butyl hydroperoxide and ammonium (B1175870) persulfate has been used for the polymerization of alloocimene. researchgate.net This method can lead to the formation of high molecular weight polymers and offers advantages such as good heat transfer and control over the reaction rate. 1stsourceresearch.comnih.gov Research into the redox emulsion polymerization of alloocimene has yielded poly-alloocimene with a molecular weight of 14,200 Da and a low glass transition temperature. acs.org
Cationic Polymerization
Cationic polymerization, typically initiated by a Lewis acid or a protonic acid, is another viable route for polymerizing unsaturated monomers like ocimene and alloocimene. researchgate.netfujifilm.com This method proceeds through a carbocationic intermediate. mdpi.com Studies have shown that ocimene and alloocimene can be polymerized using metal halide catalysts, resulting in a soluble fraction of oligomers and polymers. researchgate.net The efficiency and control of cationic polymerization can be influenced by factors such as the choice of initiator, solvent, and temperature. fujifilm.com
Free Radical Polymerization
Free radical polymerization is a common and versatile method for a wide range of monomers. While specific detailed research on the free radical polymerization of this compound is emerging, the principles of this technique are broadly applicable. The process involves an initiator that generates free radicals, which then add to the double bonds of the monomer, propagating the polymer chain. ufl.edu The thermal production of free radicals is a probable mechanism in systems containing unsaturated molecules. ufl.edu
Controlled Polymerization Techniques
To achieve better control over polymer architecture, molecular weight distribution, and functionality, controlled polymerization techniques are being explored. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) have been used for other bio-based monomers and could potentially be applied to this compound. polyacs.org These techniques allow for the synthesis of well-defined block copolymers and other complex polymer structures.
Copolymerization Studies with Other Monomers
The properties of polymers derived from this compound can be further tailored by copolymerizing it with other monomers. google.com This approach allows for the creation of materials that combine the desirable characteristics of different polymers. For instance, the copolymerization of alloocimene with isoprene (B109036) has been explored to produce isoprene-alloocimene copolymer rubber. google.com Such copolymers can exhibit improved properties, such as enhanced filler interactions in rubber composites. google.com The random copolymerization of conjugated triene monomers with diene monomers like 1,3-butadiene (B125203) or isoprene can be carried out in solution polymerization. google.com The resulting copolymers can have a range of compositions and properties depending on the monomer feed ratio and reaction conditions.
Below is a table summarizing some research findings on the polymerization of alloocimene, a related isomer to this compound:
| Polymerization Method | Monomer(s) | Key Findings |
| Redox Emulsion Polymerization | Alloocimene | Produced poly-alloocimene with a molecular weight of 14,200 Da and a glass transition temperature of -17°C. acs.org |
| Cationic Polymerization | Ocimene and Alloocimene | Polymerized using a metal halide catalyst, yielding at least 70% soluble fraction of oligomers or polymers. researchgate.net |
| Copolymerization | Alloocimene and Isoprene | Synthesized isoprene-alloocimene copolymer rubber. google.com |
Structure-Property Relationships in Poly(this compound) and Copolymers
Microstructure and Stereoregularity Analysis
The arrangement of monomer units within the polymer chain, known as microstructure, fundamentally dictates the material's properties. For poly(this compound), the presence of multiple double bonds in the monomer allows for various enchainment possibilities during polymerization, including 1,4-, 1,2-, and 4,7-additions. The specific polymerization method employed has a significant influence on the resulting microstructure and stereoregularity.
Research has shown that poly-alloocimene synthesized through redox emulsion polymerization results in a polymer that is largely amorphous. uakron.edusci-hub.st This lack of crystallinity suggests a random, or atactic, arrangement of the monomer units along the polymer backbone, preventing the chains from packing into an ordered lattice structure. google.com The analysis of the polymer's microstructure is typically performed using spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy and, most notably, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D). researchgate.netacs.org
In the case of copolymers, NMR analysis provides detailed insights into the incorporation of this compound units. For instance, in poly(alloocimene-b-isobutylene-b-alloocimene) (AIBA) triblock copolymers synthesized via carbocationic polymerization, ¹H NMR spectra have revealed that the polyalloocimene blocks consist primarily of 4-7 enchainment, with a minor component of a conjugated diene structure arising from 2-7 enchainment. researchgate.netbme.hu Similarly, studies on butadiene-alloocimene copolymers indicated that about 8% of the incorporated alloocimene units retained a conjugated diene structure, a feature that can be exploited for further chemical reactions like vulcanization or functionalization. google.comgoogle.com
Table 1: Microstructural Features of this compound-based Polymers
| Polymer Type | Polymerization Method | Key Microstructural Features | Dominant Enchainment | Reference |
|---|---|---|---|---|
| Poly(alloocimene) Homopolymer | Redox Emulsion | Amorphous, Atactic | Not specified | uakron.edusci-hub.st |
| Poly(alloocimene-b-isobutylene-b-alloocimene) | Carbocationic | Phase-separated block structure; minor conjugated diene content in PAllo block | Mostly 4-7 enchainment | researchgate.netbme.hu |
| Poly(butadiene-co-alloocimene) | Anionic | Random copolymer; ~8% of alloocimene units retain conjugated diene structure | Not specified | google.comgoogle.com |
Thermal Properties of Resulting Polymers
The thermal behavior of polymers, such as their response to heating and cooling, is crucial for determining their processing conditions and service temperature range. Key thermal properties include the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature. These are typically measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nih.govscielo.br
Poly(this compound) homopolymer exhibits a sub-zero glass transition temperature (Tg), with reported values around -17°C to -18°C. researchgate.netacs.org This low Tg indicates that the polymer is in a rubbery state at room temperature, which is characteristic of elastomers. The amorphous nature of the polymer means it does not exhibit a sharp melting point. uakron.edu TGA studies also show that the polymerization temperature can be a critical factor; for example, conducting redox emulsion polymerization at 35°C can lead to thermal decomposition of the polymer chains, resulting in a lower molecular weight product. researchgate.net
In copolymers, the thermal properties are influenced by the nature of the comonomer and the polymer architecture. For example, the thermoplastic elastomer poly(alloocimene-b-isobutylene-b-alloocimene) (AIBA) displays two distinct glass transition temperatures, as shown by DSC. bme.hu The soft polyisobutylene (B167198) (PIB) segment has a Tg around -65°C, while the hard polyalloocimene (PAllo) segment has a much higher Tg of approximately 70°C. bme.hu This significant difference in Tg leads to microphase separation, where the hard PAllo domains act as physical crosslinks at room temperature, imparting elastomeric properties, but soften upon heating to allow for melt processing.
Table 2: Thermal Properties of this compound-based Polymers
| Polymer | Analysis Method | Glass Transition Temperature (Tg) | Decomposition Behavior | Reference |
|---|---|---|---|---|
| Poly(alloocimene) Homopolymer | DSC | -17°C / -18°C | Decomposition can occur during polymerization at elevated temperatures (e.g., 35°C), reducing molar mass. | researchgate.netacs.org |
| Poly(alloocimene-b-isobutylene-b-alloocimene) | DSC | Two Tgs: ~ -65°C (PIB block) and ~ 70°C (PAllo block) | Thermally stable, allowing for melt processing. | bme.hu |
Rheological Behavior
Rheology is the study of the flow and deformation of matter, and for polymers, it provides critical information for processing (e.g., extrusion, molding) and understanding end-use performance. tainstruments.com The rheological behavior of polymers is complex and depends on factors like molecular weight, chain architecture, and temperature. Key parameters include viscosity (resistance to flow) and viscoelastic moduli (G', the storage modulus, and G'', the loss modulus), which describe the elastic and viscous response of the material, respectively. researchgate.netnih.gov
Direct and detailed rheological studies on poly(this compound) homopolymer are limited in the available literature. However, based on its amorphous structure and low Tg, it is expected to behave as a viscoelastic fluid. Its properties can be inferred from the behavior of its copolymers.
Copolymers of alloocimene have been developed for applications in rubber compositions, for example, in tires. google.com In butadiene-alloocimene copolymers, rheological measurements such as Mooney viscosity have been reported. These copolymers, when compounded with fillers like carbon black, exhibit a strong interaction between the polymer and the filler, as indicated by a reduction in the Payne effect (the strain-dependence of the storage modulus). google.com This suggests that the alloocimene units enhance the polymer-filler interaction, which is beneficial for reinforcement.
The synthesis of poly(alloocimene)-based block copolymers as thermoplastic elastomers (TPEs) inherently points to specific rheological characteristics. uakron.edumdpi.com These materials behave like crosslinked rubbers at ambient temperatures (high viscosity, elastic) but can be processed like thermoplastics at elevated temperatures where the hard domains soften and flow. uakron.eduresearchgate.net This transition from a high-viscosity, elastic state to a lower-viscosity, processable melt is the defining rheological feature of TPEs.
Polymer Chain Architecture and Molecular Weight Control
The ability to control the polymer chain architecture (e.g., linear, branched, block, star) and molecular weight is essential for tailoring the properties of polymeric materials. polyacs.org Different polymerization techniques offer varying degrees of control over these parameters for this compound.
Redox emulsion polymerization has been used to synthesize poly-alloocimene homopolymer with a reported number-average molecular weight (Mn) of 14,200 g/mol . researchgate.netacs.org However, this method may offer limited control, as side reactions or thermal degradation can influence the final molecular weight. researchgate.net
Table 3: Polymer Architecture and Molecular Weight Control of this compound Polymers
| Polymer Architecture | Polymerization Method | Reported Molecular Weight (Mn or Mw) | Key Features | Reference |
|---|---|---|---|---|
| Homopolymer | Redox Emulsion | 14,200 g/mol (Mn) | Synthesis of the basic homopolymer. | researchgate.netacs.org |
| Diblock, Triblock, and Tetrablock Copolymers (with Isobutylene) | Living Carbocationic | Up to 100,000 g/mol | High degree of control over architecture and molecular weight; creates thermoplastic elastomers. | uakron.eduresearchgate.netmdpi.com |
| Random Copolymer (with Butadiene) | Anionic | Not specified | Incorporation of alloocimene into a diene rubber backbone. | google.com |
Advanced Analytical and Spectroscopic Characterization for Research
Chromatographic Techniques for Isolation and Quantification
Chromatography is a cornerstone for the separation and quantification of neo-alloocimene from various matrices, including essential oils and fermentation broths.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like this compound. scioninstruments.com This powerful technique combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. scioninstruments.com In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. scioninstruments.com The separation is based on the differential partitioning of compounds between the stationary phase of the column and the mobile gas phase. scioninstruments.com
Once separated, the compounds enter the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. scioninstruments.com The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for the identification of this compound by comparing it to reference spectra in databases like the National Institute of Standards and Technology (NIST) Mass Spectral Database. mdpi.com The retention time, the time it takes for a compound to travel through the column, provides an additional layer of identification. scioninstruments.com For quantitative analysis, a calibration curve is often established using a certified reference standard of this compound. mdpi.com
Several studies have detailed specific GC-MS parameters for the analysis of this compound. For instance, in one method, a TG-5SLMS column was used with an initial oven temperature of 50°C, which was then ramped up to 260°C. mdpi.com Another approach utilized a DB-5ms UI column with a temperature program starting at 50°C and increasing to 240°C. nih.gov
Table 1: Exemplary GC-MS Parameters for this compound Analysis
| Parameter | Setting 1 mdpi.com | Setting 2 nih.gov |
| Column | TG-5SLMS | DB-5ms UI |
| Injector Temperature | 250 °C | 250 °C |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1 mL/min | 1.0 mL/min |
| Oven Program | 50°C (0.5 min), then 25°C/min to 150°C, then 40°C/min to 260°C | 50°C (3 min), then 3°C/min to 200°C, then 10°C/min to 240°C (3 min) |
| MS Ionization | Electron Ionization (70 eV) | Electron Ionization (70 eV) |
| Mass Scan Range | SCAN mode | 35–350 m/z |
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and rapid sample preparation technique particularly suited for the analysis of volatile and semi-volatile organic compounds. nih.govmdpi.comnih.gov This method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. mdpi.com The volatile compounds, including this compound, adsorb onto the fiber, which is then directly desorbed into the injector of a GC-MS system for analysis. mdpi.com
HS-SPME is invaluable for profiling the volatile components of complex samples like plant tissues and food products. nih.govrsc.org The choice of fiber coating is critical for efficient extraction. For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/PDMS) fiber has been successfully used for the extraction of volatile compounds from hop cones, including this compound. nih.gov The extraction efficiency is influenced by parameters such as extraction time and temperature, which need to be optimized for each specific application. cabidigitallibrary.org For example, one study on hop analysis used an extraction time of 40 minutes at 50°C. nih.gov
The separation of isomers, which have the same molecular formula but different structural arrangements, presents a significant analytical challenge. Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful technique for the high-resolution separation of complex mixtures, including isomeric compounds like this compound and its isomers, such as alloocimene. lcms.czredalyc.org
In GC×GC, two columns with different stationary phases are connected in series. ipb.pt The effluent from the first column is periodically trapped and then rapidly injected onto the second column, providing an additional dimension of separation. redalyc.orgipb.pt This enhanced separation power allows for the resolution of co-eluting peaks that would overlap in a single-dimension GC analysis. lcms.cz When coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) instrument, GC×GC provides unparalleled detail for the characterization of complex volatile profiles. redalyc.org
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling
Spectroscopic Methods for Structural Elucidation and Mechanistic Insights
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. wikipedia.org It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). libretexts.org In an NMR experiment, a sample is placed in a strong magnetic field and irradiated with radiofrequency pulses, causing the nuclei to absorb energy at specific frequencies. wikipedia.org The resulting NMR spectrum provides information about the chemical environment of each nucleus. libretexts.org
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. mdpi.comwikipedia.org It works by passing infrared radiation through a sample and measuring the absorption at different wavelengths. ebsco.com Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. nih.gov
An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber. wikipedia.org The peaks in the spectrum correspond to specific types of bonds and functional groups. For example, the C-H stretching vibrations in alkanes and alkenes, and the C=C stretching vibrations in alkenes, will appear at characteristic wavenumbers. This information, while not providing the complete structure, can confirm the presence of key functional groups within the this compound molecule. nih.gov Research on the related polymer, poly-alloocimene, has utilized FT-IR to characterize its microstructure. researchgate.netacs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
Thermal Analysis Techniques for Polymer Characterization
Thermal analysis techniques are crucial for understanding the behavior of polymers under varying temperatures. These methods provide data on thermal stability, decomposition, and viscoelastic properties, which are essential for determining the potential applications of polymers derived from this compound. A study on a terpene-based sustainable polymer, poly-alloocimene, utilized differential thermal analysis, dynamic mechanical analysis, and thermogravimetry to characterize its microstructure and properties. acs.orgresearchgate.net
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. scispace.com Endothermic or exothermic events, such as phase transitions or chemical reactions, cause a deviation in this temperature difference, which is recorded as a peak in the DTA thermogram. scispace.com For polymers, DTA can be used to determine characteristic temperatures for events like glass transition, crystallization, and melting. In the characterization of poly-alloocimene, DTA was employed to understand its thermal behavior. acs.orgresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. cam.ac.uk This technique is particularly useful for determining the thermal stability and compositional properties of polymers. A TGA curve plots the mass of the sample against temperature, showing at what temperatures the material degrades.
The primary applications of TGA in polymer characterization include:
Thermal Stability: Determining the temperature at which a polymer begins to decompose.
Compositional Analysis: Quantifying the content of polymers, fillers, and other components in a material. cam.ac.uk
Decomposition Kinetics: Studying the rate of degradation to predict the lifetime of a product.
For example, in the analysis of a glass-filled epoxy resin, TGA was used to determine that the resin began to thermally degrade at 440 °C. The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and can help in identifying specific decomposition temperatures more clearly. scribd.com
Table 2: Illustrative TGA Data for a Polymer
| Parameter | Value |
|---|---|
| Onset of Decomposition | 440 °C |
| Mass Loss (Polymer) | 57.4% |
| Mass Loss (Carbon Residue) | 10.5% |
Data is illustrative and based on a glass-filled epoxy resin example.
Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to study the viscoelastic properties of polymers. wikipedia.orgalfa-chemistry.comresearchgate.net It involves applying an oscillating stress to a sample and measuring the resulting strain. nih.gov This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response or energy dissipated as heat. youtube.com
Key parameters obtained from DMA include:
Storage Modulus (E'): A measure of the material's stiffness.
Loss Modulus (E''): A measure of the energy dissipated by the material.
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'), which is a measure of damping or energy dissipation. youtube.com
DMA is particularly effective for identifying the glass transition temperature (Tg) of polymers, which appears as a sharp decrease in the storage modulus and a peak in the tan delta curve. wikipedia.orgresearchgate.net It is considered to be more sensitive in detecting the glass transition than other techniques like Differential Scanning Calorimetry (DSC). researchgate.net In the study of poly-alloocimene, DMA was a key technique for characterizing its mechanical properties. acs.orgresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly-alloocimene |
| 2,6-dimethyl-2,4,6-octatriene |
| (E,Z)-neoalloocimene |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscapes of molecules like neo-alloocimene.
Ground State Optimized Structures (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational method used to determine the ground state optimized structure of molecules. researchgate.netwikipedia.org DFT calculations reduce the complexity of the many-body problem of interacting electrons to a more manageable one involving non-interacting electrons in an effective potential. wikipedia.org For alloocimene, a related isomer, DFT has been employed to determine its ground state optimized structure. researchgate.net These calculations are crucial for understanding the molecule's stable conformation and serve as a starting point for further computational analysis. researchgate.netmdpi.com While specific DFT studies focused solely on this compound are not extensively detailed in the provided results, the methodology is standard for this class of compounds. The process involves minimizing the total energy of the molecule with respect to the spatial coordinates of its atoms, yielding the most stable three-dimensional arrangement. imperial.ac.uk
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its chemical reactivity. Quantum chemical calculations can determine various electronic and spatial molecular structure parameters that correlate with a molecule's properties. researchgate.net Key descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is particularly important as it reflects the chemical reactivity and kinetic stability of the compound. researchgate.net
Other reactivity descriptors that can be calculated include:
Electron Affinity: The energy released when an electron is added to a neutral atom or molecule to form a negative ion.
Ionization Potential: The energy required to remove an electron from a gaseous atom or molecule.
Electron Density Distribution: Provides a map of where electrons are most likely to be found, highlighting regions susceptible to electrophilic or nucleophilic attack. mdpi.com
These descriptors help in understanding and predicting the chemical behavior of this compound in various reactions.
Transition State Analysis for Reaction Pathways
Transition state theory (TST) is a key concept for understanding the rates of chemical reactions. solubilityofthings.com Computational methods can be used to locate and characterize transition state structures, which are the high-energy intermediates between reactants and products on a potential energy surface. researchgate.net For the thermal isomerization of ocimene to alloocimene, a related process, theoretical studies have supported a rearrangement via a six-membered cyclic transition state in a one-step concerted process. researchgate.net
The analysis involves:
Locating the Transition State: Optimization algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state. nih.gov
Frequency Calculations: These are performed to confirm that the located structure is a true transition state, characterized by one imaginary frequency corresponding to the reaction coordinate. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the reaction pathway from the transition state down to the reactants and products, confirming the connection between them. researchgate.net
Such analyses provide detailed mechanistic insights into reactions involving this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their assemblies, offering insights into dynamic processes that are not accessible through static quantum chemical calculations. columbia.edu
Polymer Chain Arrangements and Conformations
MD simulations are particularly useful for studying polymers derived from monomers like this compound. These simulations can predict the spatial arrangements and conformations of polymer chains. researchgate.net For instance, in studies of poly-alloocimene, MD simulations have been used to predict the spatial arrangements of the macromolecular chains. researchgate.net The simulations track the positions and velocities of atoms over time, governed by a force field that describes the interatomic interactions. This allows for the observation of how polymer chains fold, entangle, and arrange themselves in different environments. columbia.edu
Macromolecular Interactions and Dynamics
MD simulations can elucidate the interactions between macromolecules and their dynamics. This is crucial for understanding the properties of materials like polymers and nanocomposites. cdmf.org.br For polymers of conjugated trienes like alloocimene, these simulations can help understand how the incorporation of such monomers leads to highly reactive conjugated diene units within the polymer chain, which can enhance interactions with fillers like carbon black. google.com The simulations can model various dynamic properties, including the glass transition temperature, which has been shown to be in accord with experimental findings for terpene-based polymers. researchgate.net Furthermore, MD simulations can be used to study the behavior of these polymers in different solvents, revealing how polymer chains adopt different conformations, such as extended or compact structures, depending on the solvent quality. cdmf.org.br
Predictive Modeling for Chemical and Biochemical Processes
Predictive modeling has become an indispensable tool in chemistry and biochemistry for forecasting the outcomes of complex processes and understanding molecular behavior. researchgate.net These models can range from predicting physical properties to simulating intricate reaction pathways. For instance, computational models can predict the structures of drug metabolites, offering a rapid method to flag potentially toxic molecules in early-stage drug development. acs.org One prominent approach is the development of Quantitative Structure-Property Relationships (QSPR), which are mathematical models that relate the chemical structure of a molecule to its various properties, including chromatographic behavior. sid.ir
The experimental determination of key enzymatic kinetic parameters, such as the enzyme turnover number (kcat) and the Michaelis constant (Km), is often laborious and costly. researchgate.netdntb.gov.ua To address this, machine learning and deep learning frameworks have been developed to predict these parameters with increasing accuracy. sciprofiles.com
A notable advancement in this area is MPEK, a universal pretrained multitask deep learning model. dntb.gov.ua MPEK was designed to simultaneously predict kcat and Km values while considering environmental factors like pH and temperature, as well as organismal information. dntb.gov.ua By leveraging pretrained language models, MPEK captures the intrinsic connection between kcat and Km to improve prediction performance. dntb.gov.ua In comparative tests, MPEK demonstrated significantly higher accuracy than previous models. dntb.gov.ua
| Parameter | Model | Pearson Coefficient | Relative Improvement by MPEK |
|---|---|---|---|
| kcat | MPEK | 0.808 | - |
| DLKcat | N/A | ca. 14.6% | |
| UniKP | N/A | ca. 7.6% | |
| Km | MPEK | 0.777 | - |
| Kroll_model | N/A | ca. 34.9% | |
| UniKP | N/A | ca. 53.3% |
The enhanced predictive power of models like MPEK is valuable for enzyme mining and directed evolution, as they can sensitively detect the effects of slight changes in an enzyme's sequence on its catalytic efficiency. dntb.gov.ua
Predicting chemical reactivity from molecular structure is a central goal of computational chemistry. Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) models are frequently used for this purpose. sid.ir These models employ a variety of molecular descriptors—encoding steric, thermodynamic, and electronic features—to build a mathematical relationship that can predict properties like chromatographic retention indices, which are dependent on molecular interactions and thus reactivity. sid.ir Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are particularly important, as the energy gap between them is a key indicator of chemical reactivity. sid.ir
A specific example of structure-reactivity prediction is the computational study of the thermal [1s,5s] hydrogen shift that isomerizes ocimene to allo-ocimene. researchgate.net This reaction proceeds through a six-membered cyclic transition state. researchgate.net Theoretical calculations can model the reaction pathway and analyze the electronic structure at each stage. The progress of bond formation and cleavage during the reaction can be monitored using Wiberg bond indices, which serve as a measure of bond order. researchgate.net Analysis of these indices reveals the precise sequence of bond-breaking and bond-forming events, providing a detailed picture of the reaction mechanism. researchgate.net
| Bond | Reactant | Transition State | Product |
|---|---|---|---|
| C1-C2 | 1.939 | 1.417 | 1.043 |
| C2-C3 | 1.045 | 1.388 | 1.827 |
| C3-C4 | 1.846 | 1.470 | 1.065 |
| C4-C5 | 1.017 | 1.302 | 1.795 |
| C5-H1 | 0.900 | 0.447 | 0.004 |
| H1-C1 | 0.004 | 0.417 | 0.917 |
The data shows the C5-H1 bond weakening (index decreases from 0.900 to 0.004) while the H1-C1 bond forms (index increases from 0.004 to 0.917). Simultaneously, the double bonds shift, as reflected in the changing indices of the carbon-carbon bonds. researchgate.net Such detailed computational analysis allows for accurate predictions of reaction feasibility and mechanisms based purely on the structure of the reactants.
Natural Occurrence and Chemical Ecology of Neo Alloocimene
Identification in Plant Volatile Organic Compounds (VOCs)
Neo-alloocimene is a frequently identified component of the complex bouquet of volatile organic compounds released by a wide variety of plants. It has been detected in the flowers, leaves, and fruits of numerous species, contributing to their characteristic aromas. For instance, it is a notable constituent of the floral scent of Chinese daffodil (Narcissus tazetta) and various Lilium cultivars. frontiersin.orgmdpi.comresearchgate.net The compound is also found in the essential oils of plants like downy lavender (Lavandula pubescens) and in the flowers of Citrus aurantium L. mdpi.comanalchemres.org Furthermore, this compound has been identified in the volatile profiles of celery (Apium graveolens), sweet osmanthus (Osmanthus fragrans), and certain chili pepper varieties (Capsicum spp.). nih.govnih.govresearchgate.net Its presence is not limited to flowering plants; it has also been detected in conifers such as pine (Pinus sylvestris). agriculturejournals.cz
The relative abundance of this compound can vary significantly between different plant species and even between cultivars of the same species. For example, in a study of sweet osmanthus cultivars, the content of this compound, along with other terpenes, contributed to the distinct aroma profiles of each variety. nih.gov Similarly, analysis of different celery cultivars revealed variations in their volatile composition, with this compound being one of the shared compounds. nih.gov
Table 1: Selected Plants Containing this compound
| Plant Species | Family | Organ(s) Where Detected |
|---|---|---|
| Apium graveolens (Celery) | Apiaceae | Leaves, Petioles |
| Capsicum spp. (Chili Pepper) | Solanaceae | Fruits |
| Citrus aurantium L. (Bitter Orange) | Rutaceae | Flowers |
| Lavandula pubescens (Downy Lavender) | Lamiaceae | Leaves, Stems |
| Lilium cultivars (Lily) | Liliaceae | Flowers |
| Narcissus tazetta (Chinese Daffodil) | Amaryllidaceae | Flowers |
| Osmanthus fragrans (Sweet Osmanthus) | Oleaceae | Flowers |
| Pinus sylvestris (Scots Pine) | Pinaceae | Needles |
| Citrus jabara | Rutaceae | Peel |
| Camellia sinensis (Tea Plant) | Theaceae | Leaves |
Biosynthetic Pathways in Plant Systems
The biosynthesis of this compound in plants is a direct enzymatic process. For a long time, its formation was hypothesized to occur through the dehydration of geraniol. However, recent research has overturned this theory. mdpi.com A groundbreaking study on celery (Apium graveolens) led to the discovery of a specific enzyme, a monoterpene synthase named AgTPS40, which directly catalyzes the synthesis of this compound from geranyl diphosphate (B83284) (GPP). mdpi.com This was the first time a this compound synthase had been identified, filling a significant gap in our understanding of its biosynthesis. mdpi.com
Terpenoids, the class of compounds to which this compound belongs, are derived from the five-carbon precursors isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.org In plants, the synthesis of monoterpenes like this compound typically occurs in plastids. frontiersin.org Here, GPP is formed, which then serves as the substrate for various monoterpene synthases, including the newly identified this compound synthase, to produce the diverse array of monoterpenes found in the plant kingdom. frontiersin.orgmdpi.com
Role in Plant-Insect Chemical Interactions
This compound is a key mediator in the chemical communication between plants and insects, influencing insect behavior and contributing to plant defense mechanisms.
Herbivore-Induced Plant Volatiles (HIPVs) as Defense Cues
When attacked by herbivores, many plants release a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). This compound is often a component of these HIPV blends. For instance, it has been detected in the emissions of wild tomato plants damaged by herbivores. researchgate.net The release of these volatiles can serve as a defense mechanism, both directly by repelling herbivores and indirectly by attracting the natural enemies of the herbivores, such as parasitic wasps. researchgate.netnih.gov Research has shown that synthetic blends of HIPVs, which can include compounds like this compound, are capable of attracting these beneficial insects in field settings. researchgate.net
Furthermore, HIPVs can act as signals to neighboring plants, priming their defenses against potential future attacks. researchgate.net For example, feeding by the sweet potato weevil induces the release of volatiles, including allo-ocimene (a closely related isomer), which can activate defense responses in nearby sweet potato plants. researchgate.net
Influence on Insect Behavior and Host Plant Resistance
The presence and concentration of this compound in a plant's volatile profile can significantly influence insect behavior, including host plant selection and oviposition. For example, in a study on the eucalyptus weevil, this compound was detected in the volatile blend of the host plant. nih.gov The chemical cues provided by such volatiles help phytophagous insects locate suitable host plants for feeding and reproduction. nih.gov
Extraction and Characterization from Natural Sources
The extraction and characterization of this compound from natural sources are crucial for studying its properties and ecological roles. The primary methods for extracting this volatile compound from plant tissues involve distillation and solvent extraction techniques. A common laboratory method is simultaneous distillation-extraction (SDE), which is effective for isolating volatiles from plant material. cabidigitallibrary.org
For the analysis of volatile profiles directly from living plants or fresh tissues, headspace solid-phase microextraction (HS-SPME) is a widely used technique. analchemres.orgnih.govsciepub.com This method allows for the collection of volatile compounds from the air surrounding the plant material without the need for solvents. Following extraction, gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique used to separate, identify, and quantify this compound and other volatile compounds in the sample. analchemres.orgnih.govmdpi.comsciepub.com The identification is confirmed by comparing the mass spectrum and retention time of the compound to that of a known standard. mdpi.com
Q & A
Q. What analytical methods are recommended for identifying and differentiating Neo-Alloocimene from structural isomers in natural product extracts?
To distinguish this compound from isomers like allo-ocimene, use gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching and spectral library comparisons. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques (e.g., COSY, HSQC), can resolve stereochemical ambiguities. For quantitative analysis, high-performance liquid chromatography (HPLC) with diode-array detection (DAD) is effective .
Q. How can researchers design experiments to synthesize this compound with high purity and yield?
Optimize reaction conditions (e.g., temperature, catalyst loading) using a fractional factorial design to evaluate interactions between variables. Purify the compound via vacuum distillation or preparative GC, and validate purity using GC-FID or NMR. Document reaction pathways (e.g., cyclization of linalool derivatives) and characterize intermediates via infrared (IR) spectroscopy to track functional group transformations .
Q. What are the key considerations for ensuring reproducibility in this compound extraction from plant matrices?
Standardize extraction protocols by controlling solvent polarity, extraction time, and temperature. Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods using spike-and-recovery experiments and report limits of detection (LOD) and quantification (LOQ). Include metadata such as plant growth conditions and harvest times, as these influence secondary metabolite profiles .
Advanced Research Questions
Q. How can genomic and transcriptomic data elucidate the biosynthetic pathways and regulatory mechanisms of this compound production in plants?
Integrate RNA-seq data to identify candidate genes (e.g., terpene synthases) co-expressed with this compound accumulation. Validate gene function via heterologous expression in E. coli or yeast. For example, SNPs in chromosome 5 (e.g., Mi05g16830.1) correlate with reduced transcription levels during fruit maturation, suggesting feedback inhibition or epigenetic regulation . Use CRISPR-Cas9 knockouts to confirm gene roles in vivo.
Q. How should researchers address contradictory data on this compound’s ecological roles (e.g., herbivore deterrence vs. pollinator attraction)?
Conduct dual-choice assays under controlled environmental conditions to isolate variables (e.g., concentration, co-occurring volatiles). Apply multivariate statistical models (e.g., PCA or PLS-DA) to identify confounding factors. Compare results across plant species and developmental stages, as context-dependent effects are common. Meta-analyses of existing datasets can resolve discrepancies .
Q. What experimental designs are optimal for studying this compound’s stability under varying storage and processing conditions?
Use accelerated stability testing (e.g., 40°C/75% relative humidity) with periodic sampling. Monitor degradation via UV-Vis spectroscopy or LC-MS and model kinetics using Arrhenius equations. Evaluate the protective effects of antioxidants (e.g., BHT) or inert atmospheres (N₂). Include negative controls (e.g., solvent-only samples) to distinguish abiotic vs. enzymatic degradation .
Q. How can multi-omics approaches resolve gaps in understanding this compound’s metabolic flux and compartmentalization in plant tissues?
Combine metabolomic profiling (LC-MS/MS) with flux balance analysis (FBA) to map precursor utilization. Subcellular localization studies (e.g., GFP-tagged enzymes) can identify plastidial vs. cytoplasmic biosynthesis sites. Correlate spatial data with volatile emission patterns using headspace sampling and proton-transfer-reaction mass spectrometry (PTR-MS) .
Q. What strategies mitigate biases in quantifying this compound’s bioactivity in vitro and in vivo?
Use blinded experimental designs and randomized sample allocation. Validate bioassays (e.g., antifungal activity) with positive/negative controls and dose-response curves. For in vivo studies, account for pharmacokinetic variables (e.g., absorption rates) via LC-MS quantification of tissue-specific concentrations. Transparently report statistical power and effect sizes .
Methodological Guidelines
- Data Reporting : Include raw chromatograms, NMR spectra, and RNA-seq accession numbers in supplementary materials. For genomic studies, annotate SNPs with dbSNP IDs and provide allele frequency tables .
- Statistical Validation : Apply Benjamini-Hochberg corrections for multiple comparisons in omics datasets. Use mixed-effects models for nested experimental designs .
- Ethical Compliance : Adhere to Nagoya Protocol guidelines when working with plant genetic resources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
